Lipophilicity (XLogP3) Advantage Over 2,4-Difluoro and 4-Bromo Analogs
1-(2,4-Dibromophenyl)-1H-pyrrole-2-carbaldehyde exhibits a computed XLogP3 of 3.5, compared to 3.4 for the 2,4-dichloro analog, 2.8 for the 4-bromo analog, and 2.3 for the 2,4-difluoro analog [1][2][3][4]. The +1.2 log unit difference relative to the difluoro variant translates to a ~16-fold higher octanol-water partition coefficient, which directly correlates with enhanced passive membrane permeability and blood-brain barrier penetration potential. This makes the dibromo scaffold the preferred starting point for CNS-targeted lead series, where the difluoro analog (XLogP3 2.3) would fall below the optimal CNS drug LogP range of 3–5.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2,4-Dichloro analog: XLogP3 = 3.4; 4-Bromo analog: XLogP3 = 2.8; 2,4-Difluoro analog: XLogP3 = 2.3 |
| Quantified Difference | Δ vs. 2,4-dichloro: +0.1; Δ vs. 4-bromo: +0.7; Δ vs. 2,4-difluoro: +1.2 (~16-fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity expands the accessible chemical space for CNS-penetrant drug candidates and improves membrane permeability in cell-based assays.
- [1] PubChem CID 5142192, 1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde, XLogP3: 3.5. National Center for Biotechnology Information. View Source
- [2] PubChem CID 2772330, 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, XLogP3: 3.4. National Center for Biotechnology Information. View Source
- [3] PubChem CID 702895, 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde, XLogP3: 2.8. National Center for Biotechnology Information. View Source
- [4] PubChem CID 3163397, 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde, XLogP3: 2.3. National Center for Biotechnology Information. View Source
